molecular formula C13H8N6O2S2 B2563121 N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1251583-51-3

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2563121
CAS RN: 1251583-51-3
M. Wt: 344.37
InChI Key: GULIGSLGHYNBKD-UHFFFAOYSA-N
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Description

“N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a useful research compound. Its molecular formula is C13H8N6O2S2 and its molecular weight is 344.37. The molecule features a well-separated distribution of the highest occupied molecular orbit (HOMO) and the lowest unoccupied molecular orbital (LUMO), where the HOMO is mainly distributed on the phenoxazine (PXZ), phenothiazine (PTZ), and 9,9-dimethylacridin (DMAC) moiety and LUMO is mainly distributed on the benzo [c] [1,2,5]thiadiazole moiety .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a well-separated distribution of the highest occupied molecular orbit (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is mainly distributed on the phenoxazine (PXZ), phenothiazine (PTZ), and 9,9-dimethylacridin (DMAC) moiety and LUMO is mainly distributed on the benzo [c] [1,2,5]thiadiazole moiety .


Physical And Chemical Properties Analysis

The molecule features a well-separated distribution of the highest occupied molecular orbit (HOMO) and the lowest unoccupied molecular orbital (LUMO) .

Scientific Research Applications

Antioxidant Activity

The thiazole ring in this compound contributes to its antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, protecting cells from oxidative damage, and preventing various diseases. Researchers have investigated the antioxidant properties of thiazole derivatives, including this compound .

Analgesic and Anti-Inflammatory Effects

Thiazole derivatives have shown promise as analgesic and anti-inflammatory agents. These properties are essential for managing pain and reducing inflammation associated with various conditions. Compound (Figs. 13, 14) derived from the thiazole scaffold demonstrated significant analgesic and anti-inflammatory activities .

Antimicrobial and Antifungal Properties

Thiazole derivatives exhibit antimicrobial and antifungal activities. Researchers have explored their potential as agents against bacterial and fungal infections. For example, sulfathiazole, an antimicrobial drug, contains a thiazole ring. Investigating the specific effects of our compound in this context could be valuable .

Antiviral Activity

Thiazole derivatives have been studied for their antiviral properties. While the compound’s exact antiviral potential remains to be elucidated, it’s worth investigating its effects against specific viruses, such as HIV or hepatitis B .

Neuroprotective Effects

The nervous system benefits from thiazole derivatives due to their neuroprotective properties. These compounds may help prevent or mitigate neurodegenerative diseases. Further research could explore whether our compound exhibits similar effects .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been investigated as potential antitumor agents. Researchers synthesized compounds with cytotoxic effects on human tumor cell lines. For instance, compound (Fig. 4) demonstrated potent effects against prostate cancer cells .

Future Directions

The compound and its derivatives have potential applications in various fields. For instance, they can be used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets for the detection of primary aromatic amines (PAAs) . They also have potential applications in the development of new therapeutic agents due to their wide range of pharmacological activities.

properties

IUPAC Name

N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6O2S2/c1-6-14-10(5-22-6)12-16-17-13(21-12)15-11(20)7-2-3-8-9(4-7)19-23-18-8/h2-5H,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULIGSLGHYNBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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